molecular formula C11H12ClN3 B13620346 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine CAS No. 3654-23-7

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13620346
CAS No.: 3654-23-7
M. Wt: 221.68 g/mol
InChI Key: GANXEILFYRXYOV-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a 2-chlorophenyl group and two methyl groups attached to the pyrazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
  • 4-(2-Fluorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine
  • 4-(2-Methylphenyl)-1,3-dimethyl-1h-pyrazol-5-amine

Comparison

Compared to its analogs, 4-(2-Chlorophenyl)-1,3-dimethyl-1h-pyrazol-5-amine exhibits unique properties due to the presence of the chlorine atom. This chlorine atom can influence the compound’s reactivity, biological activity, and overall stability. For instance, the chlorine atom may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications.

Properties

CAS No.

3654-23-7

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

4-(2-chlorophenyl)-2,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H12ClN3/c1-7-10(11(13)15(2)14-7)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3

InChI Key

GANXEILFYRXYOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2Cl)N)C

Origin of Product

United States

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